molecular formula C11H8BFOS B13999594 2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)-

2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)-

Cat. No.: B13999594
M. Wt: 218.06 g/mol
InChI Key: OQJROQXWZUPXKR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)- typically involves the reaction of appropriate boronic acids with suitable precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of the benzoxaborole ring system. Industrial production methods often involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)- involves inhibiting the synthesis of proteins in fungal cells. It achieves this by forming an adduct with cytoplasmic leucyl-aminoacyl transfer RNA (tRNA) synthetase, thereby blocking cellular protein synthesis and inhibiting fungal growth .

Comparison with Similar Compounds

2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)- is unique due to its boron-containing structure, which imparts distinct chemical properties. Similar compounds include:

    1,3-Dihydro-1-hydroxy-2,1-benzoxaborole: Known for its antifungal properties.

    5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Also referred to as AN2690, used in antifungal treatments.

    Crisaborole: Used as an anti-inflammatory agent in dermatology .

These compounds share similar core structures but differ in their specific functional groups and applications, highlighting the versatility and potential of benzoxaborole derivatives.

Properties

Molecular Formula

C11H8BFOS

Molecular Weight

218.06 g/mol

IUPAC Name

5-fluoro-1-thiophen-3-yl-3H-2,1-benzoxaborole

InChI

InChI=1S/C11H8BFOS/c13-10-1-2-11-8(5-10)6-14-12(11)9-3-4-15-7-9/h1-5,7H,6H2

InChI Key

OQJROQXWZUPXKR-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)F)C3=CSC=C3

Origin of Product

United States

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